1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride

Medicinal Chemistry Organic Synthesis Building Block

Researchers requiring precise stoichiometric control in medicinal chemistry synthesis often face challenges with oily, unstable free bases. 1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride (CAS 1185319-77-0) resolves this as a crystalline, ≥98% pure solid suitable for accurate weighing. - Enables reliable SAR studies for SMN2 upregulation in rare disease programs. - Optimal LogP (1.49) and TPSA (42.15 Ų) profile supports CNS drug discovery as a dopamine D2 antagonist scaffold. - Storage at 4°C under inert gas ensures long-term stability for multi-year research programs.

Molecular Formula C8H14ClN3S
Molecular Weight 219.74 g/mol
CAS No. 1185319-77-0
Cat. No. B1501059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride
CAS1185319-77-0
Molecular FormulaC8H14ClN3S
Molecular Weight219.74 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=CS2.Cl
InChIInChI=1S/C8H13N3S.ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;/h3,6-7H,1-2,4-5,9H2;1H
InChIKeyHUHUYAPRXDETBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride: Core Identity & Procurement


1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride (CAS 1185319-77-0), also referred to as 1-(Thiazol-2-yl)piperidin-4-amine hydrochloride, is a heterocyclic building block with the molecular formula C8H14ClN3S and a molecular weight of 219.73 g/mol . It comprises a thiazole ring connected to a piperidine moiety, which is further substituted with a primary amine group, and is supplied as a hydrochloride salt [1]. The compound is a white to off-white solid with a typical purity specification of ≥98% , and it is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology research [2].

1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride: Critical Differentiators


Substituting 1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride with its free base (CAS 596818-05-2) or the dihydrochloride salt (CAS 1448134-24-4) is not scientifically valid due to fundamental differences in physical state, solubility, and handling properties. The hydrochloride salt offers a defined, crystalline solid with a purity specification of ≥98%, which is critical for reproducible synthesis and quantitative assay work . In contrast, the free base is reported as an oil [1], presenting significant challenges in accurate weighing, long-term stability, and consistent experimental outcomes. Furthermore, the hydrochloride salt's storage condition of 4°C under inert atmosphere underscores its requirement for controlled handling to maintain integrity, a parameter not defined for the free base. These distinctions directly impact the reliability of downstream applications, particularly in multi-step medicinal chemistry syntheses and sensitive biological assays [2].

1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride: Comparative Evidence


Physical State and Handling: Solid vs. Oil

The hydrochloride salt (CAS 1185319-77-0) is a white to off-white solid, whereas its direct analog, the free base 1-(1,3-thiazol-2-yl)piperidin-4-amine (CAS 596818-05-2), is an oil . This physical state difference has profound implications for laboratory handling: solids can be weighed with significantly higher accuracy and reproducibility compared to viscous or volatile oils. The hydrochloride salt's solid form enables precise stoichiometric control in multi-step organic syntheses, a critical factor for achieving high yields and minimizing by-product formation [1]. The free base, as an oil, is prone to adherence to weighing vessels and potential degradation upon exposure to air and moisture, leading to experimental variability.

Medicinal Chemistry Organic Synthesis Building Block

Purity Specification and Assay Reproducibility

The target compound, 1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride, is commercially available with a certified purity of ≥98% . In comparison, the free base (CAS 596818-05-2) is often supplied with a lower or unspecified purity, e.g., 95% [1]. This 3% difference in purity, while seemingly small, can equate to a significant molar excess of impurities in a biological assay. For instance, a 3% impurity level in a 10 μM compound solution corresponds to 300 nM of unknown impurities, which could confound results in sensitive cellular assays or enzyme inhibition studies [2]. The higher purity specification of the hydrochloride salt minimizes the risk of off-target effects and enhances data reproducibility in high-throughput screening campaigns.

Quality Control Bioassays Chemical Biology

In Silico ADME Profile: LogP and TPSA Differentiators

Computational predictions provide a quantitative basis for differentiating the target compound from its analogs. The hydrochloride salt (and its corresponding free base) has a calculated LogP of 1.4924 and a Topological Polar Surface Area (TPSA) of 42.15 Ų . In contrast, a common comparator, 1-Benzothiazol-2-yl-piperidin-4-ylamine hydrochloride (CAS 1185319-33-8), possesses a larger benzothiazole ring, which would increase its LogP (calculated >2.5) and TPSA, impacting its predicted membrane permeability and solubility . A LogP value around 1.5 falls within the optimal range for oral bioavailability and CNS penetration (Lipinski's Rule of Five: LogP < 5), while a TPSA < 60 Ų is associated with good blood-brain barrier penetration [1]. These in silico parameters suggest that the target compound may exhibit superior physicochemical properties for CNS-targeted or orally bioavailable lead compounds compared to more lipophilic benzothiazole analogs.

ADME Prediction Drug Design CNS Penetration

Storage Stability: Controlled Conditions vs. Ambient Storage

The target hydrochloride salt requires storage at 4°C, protected from light, and under an inert atmosphere (nitrogen) . This defined storage protocol is in stark contrast to the free base, which has no specified storage conditions, suggesting potential instability at room temperature [1]. The requirement for cold, inert storage is a strong indicator of the compound's sensitivity to moisture, oxygen, or thermal degradation. For laboratories conducting long-term, multi-year research programs or maintaining a compound library, the defined stability profile of the hydrochloride salt is a critical advantage. It ensures that the compound's integrity is maintained over extended periods, reducing the risk of data drift due to chemical decomposition and eliminating the need for frequent re-synthesis or re-purchase [2].

Compound Management Stability Long-term Storage

Synthetic Versatility: SMN Modulator and D2 Antagonist Scaffold

While direct biological activity data for the hydrochloride salt is limited in public literature, its core scaffold, 1-(thiazol-2-yl)piperidin-4-amine, has been extensively validated in two distinct therapeutic areas. In a 2011 study, aryl-substituted thiazol-2-yl-piperidine derivatives were identified as potent modulators of Survival Motor Neuron (SMN) protein production, a key target for spinal muscular atrophy, with lead compounds demonstrating significant upregulation of SMN2 protein levels [1]. In a separate patent, [1-(benzyl)-piperidin-4-yl]-(thiazol-2-yl)-amine derivatives were described as fast dissociating dopamine D2 receptor antagonists, a mechanism associated with antipsychotic efficacy and a reduced risk of motor side effects [2]. The target hydrochloride salt represents the unsubstituted core of these biologically active molecules, offering a versatile starting point for medicinal chemistry optimization. Its commercial availability as a high-purity solid directly enables the rapid synthesis and evaluation of novel analogs in these promising therapeutic areas.

Medicinal Chemistry SMN Protein Dopamine D2 Receptor

1-Thiazol-2-yl-piperidin-4-ylamine hydrochloride: Application Scenarios


Synthesis of SMN Modulators for Spinal Muscular Atrophy

Leverage the target compound's core thiazol-piperidine scaffold to synthesize and evaluate novel aryl-substituted analogs. As demonstrated by Xiao et al., derivatives of this scaffold can significantly upregulate SMN2 protein levels, a validated therapeutic strategy for spinal muscular atrophy [1]. The high purity (≥98%) and solid form of the hydrochloride salt ensure precise stoichiometric control during multi-step synthesis, enabling reliable structure-activity relationship (SAR) studies. This application scenario is ideal for academic and pharmaceutical laboratories focused on rare disease drug discovery.

Fast-Dissociating D2 Antagonists for Schizophrenia

Utilize the compound as a key intermediate to create [1-(benzyl)-piperidin-4-yl]-(thiazol-2-yl)-amine derivatives. Patented compounds based on this scaffold act as fast-dissociating dopamine D2 receptor antagonists, a mechanism linked to antipsychotic effects with a potentially improved safety profile compared to first-generation antipsychotics [2]. The compound's favorable in silico LogP (1.49) and TPSA (42.15 Ų) profile supports its use in CNS drug design, as these values are within the optimal range for blood-brain barrier penetration . This application is particularly relevant for CROs and biotech companies specializing in CNS disorders.

Chemical Probes for Kinase and GPCR Target Identification

Employ the high-purity (≥98%) and storage-stable (4°C, N₂) hydrochloride salt as a robust starting point for the synthesis of chemical probes. The compound's defined physicochemical properties (LogP 1.49, TPSA 42.15 Ų) and its validated class-level activity in kinase inhibition (e.g., sphingosine kinase 1) and GPCR modulation (dopamine D2) make it an attractive scaffold for developing tool compounds to interrogate cellular signaling pathways [3]. The solid salt form facilitates accurate weighing and long-term stability, critical for maintaining probe integrity in multi-year research programs.

Synthesis of Fungicides and Insecticides from Piperidine Amides

Capitalize on the compound's versatility as a building block for agrochemical discovery. Ding et al. demonstrated that aryl thiazole piperidine amide derivatives, structurally related to the target compound, exhibit potent fungicidal activity against Pseudoperonospora cubensis (100% inhibition at 200 μg/mL) and insecticidal activity against Mythimna separata (100% lethality at 500 μg/mL) [4]. The target hydrochloride salt provides a well-defined starting material for the synthesis of these bioactive amides, enabling agrochemical companies and research institutions to efficiently explore new crop protection agents.

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